

Application Notes: Synthesis of (+)-Lentiginosine Using **tert-Butyl N,N-diallylcarbamate**

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Compound of Interest

Compound Name: *tert-Butyl N,N-diallylcarbamate*

Cat. No.: B115845

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Introduction

(+)-Lentiginosine is a naturally occurring indolizidine alkaloid that exhibits potent inhibitory activity against amyloglucosidase. Its intriguing biological profile and unique bicyclic structure have made it a compelling target for synthetic chemists. This application note details a synthetic strategy for (+)-lentiginosine that utilizes **tert-Butyl N,N-diallylcarbamate** as a key starting material. The synthetic route hinges on a crucial ring-closing metathesis (RCM) reaction to construct the core pyrrolidine ring, followed by functional group manipulations to complete the synthesis of the natural product. **tert-Butyl N,N-diallylcarbamate** serves as a versatile precursor, allowing for the efficient installation of the necessary nitrogen-containing heterocyclic core.

Core Principles

The overall synthetic strategy involves three main stages:

- Boc Protection and Dihydroxylation: Diallylamine is first protected with a tert-butoxycarbonyl (Boc) group to yield **tert-Butyl N,N-diallylcarbamate**. This protected intermediate then undergoes stereoselective dihydroxylation to introduce the required hydroxyl groups.
- Ring-Closing Metathesis (RCM): The dihydroxylated diallylcarbamate is subjected to RCM using a Grubbs catalyst to form the five-membered pyrrolidine ring, a key structural feature

Step	Reaction	Key Reagents and Conditions	Product	Yield (%)
1	Boc Protection	Diallylamine, Di-tert-butyl dicarbonate (Boc) ₂ O, CH ₂ Cl ₂	tert-Butyl N,N-diallylcarbamate	~98%
2	Asymmetric Dihydroxylation	tert-Butyl N,N-diallylcarbamate, AD-mix- β , MeSO ₂ NH ₂ , t-BuOH/H ₂ O	tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate	~95%
3	Ring-Closing Metathesis	tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate, Grubbs' Catalyst (2nd Gen.), CH ₂ Cl ₂	tert-Butyl (3R,4R)-3,4-dihydro-2,5-dihydro-1H-pyrrole-1-carboxylate	~90%
4	Hydrogenation	tert-Butyl (3R,4R)-3,4-dihydro-1H-pyrrole-1-carboxylate, H ₂ , Pd/C, MeOH	tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate	~99%
5	Boc Deprotection & Cyclization	tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, Trifluoroacetic Acid (TFA), CH ₂ Cl ₂	(+)-Lentiginosine	~85%

Experimental Protocols

1. Synthesis of **tert-Butyl N,N-diallylcarbamate** (Boc Protection)

- Materials: Diallylamine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
- Procedure:
 - To a solution of diallylamine (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
 - Allow the reaction mixture to warm to room temperature and stir for 12 hours.
 - Quench the reaction with saturated aqueous NaHCO₃.
 - Separate the organic layer and wash with brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - The crude product is purified by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate = 9:1) to afford **tert-Butyl N,N-diallylcarbamate** as a colorless oil.

2. Synthesis of **tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate** (Asymmetric Dihydroxylation)

- Materials: **tert-Butyl N,N-diallylcarbamate**, AD-mix-β, Methanesulfonamide (MeSO₂NH₂), **tert-Butanol** (t-BuOH), Water, Sodium sulfite (Na₂SO₃), Ethyl acetate.
- Procedure:
 - To a vigorously stirred mixture of AD-mix-β (1.4 g per mmol of olefin) and MeSO₂NH₂ (1.0 eq) in t-BuOH/H₂O (1:1, 0.1 M) at 0 °C, add **tert-Butyl N,N-diallylcarbamate** (1.0 eq).
 - Stir the reaction mixture at 0 °C for 24 hours.

- Quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour.
- Extract the mixture with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate = 1:1) to yield the diol as a white solid.

3. Synthesis of tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate (Ring-Closing Metathesis)

- Materials: tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate, Grubbs' Catalyst (2nd Generation), Dichloromethane (CH_2Cl_2).
- Procedure:
 - Dissolve tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate (1.0 eq) in anhydrous and degassed dichloromethane (0.01 M).
 - Add Grubbs' Catalyst (2nd Generation) (5 mol%).
 - Reflux the reaction mixture under an argon atmosphere for 4 hours.
 - Cool the mixture to room temperature and concentrate under reduced pressure.
 - Purify the residue by flash column chromatography on silica gel (Eluent: Ethyl Acetate) to give the desired cyclized product.

4. Synthesis of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate (Hydrogenation)

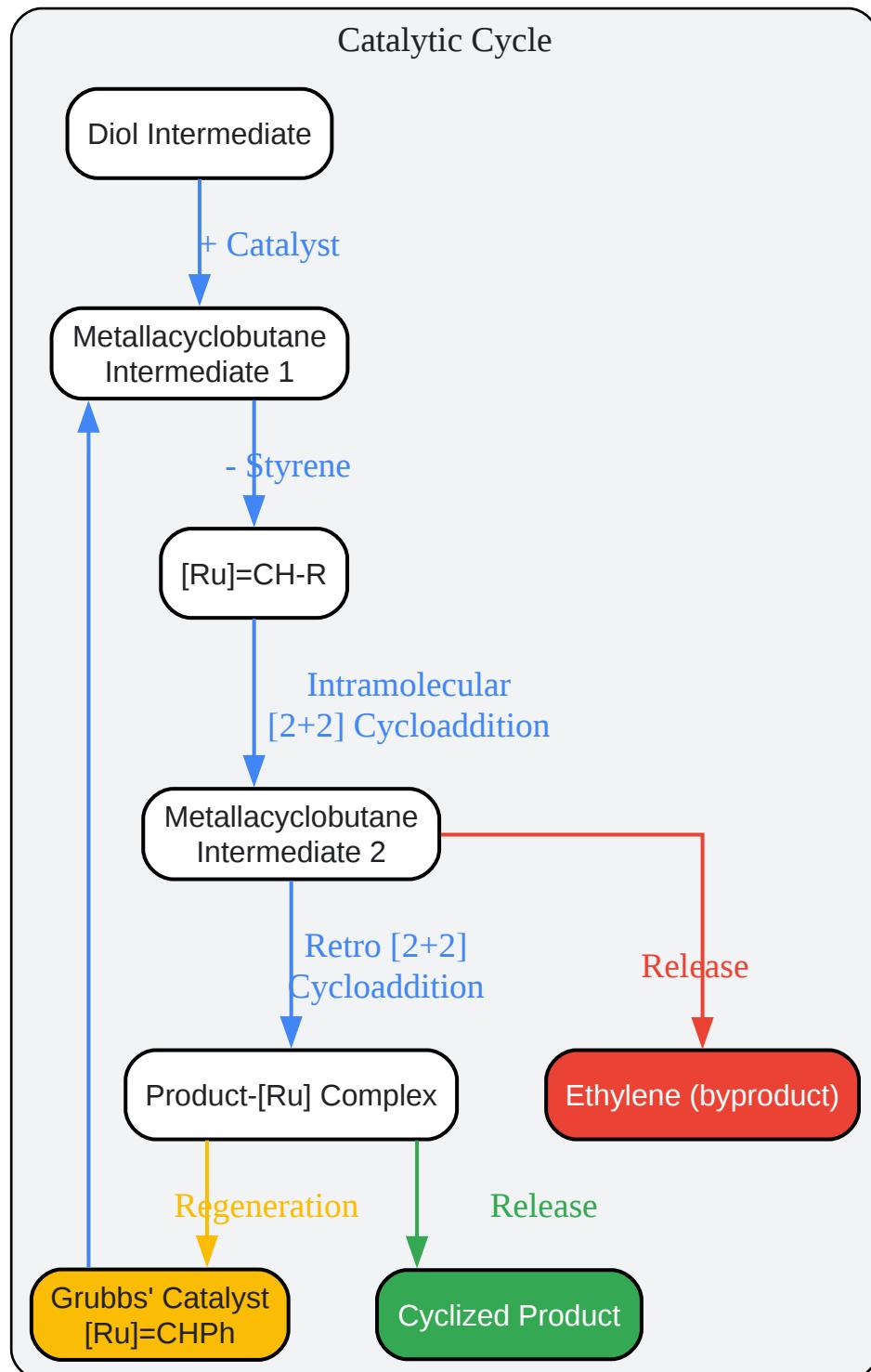
- Materials: tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol (MeOH).
- Procedure:

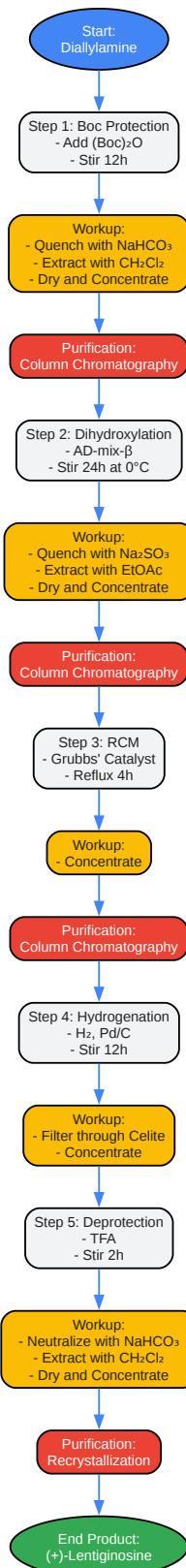
- To a solution of tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 eq) in methanol (0.1 M), add 10% Pd/C (10 mol%).
- Stir the mixture under a hydrogen atmosphere (1 atm) for 12 hours.
- Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the product, which is used in the next step without further purification.

5. Synthesis of (+)-Lentiginosine (Boc Deprotection and Cyclization)

- Materials: tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (CH_2Cl_2), Saturated aqueous sodium bicarbonate (NaHCO_3).
- Procedure:
 - Dissolve tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (0.1 M).
 - Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
 - Stir the reaction mixture at room temperature for 2 hours.
 - Carefully neutralize the reaction with saturated aqueous NaHCO_3 .
 - Extract the aqueous layer with dichloromethane.
 - Dry the combined organic layers over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - The crude product is purified by recrystallization or column chromatography on silica gel (Eluent: Dichloromethane/Methanol = 9:1) to afford (+)-Lentiginosine.

Mandatory Visualization



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